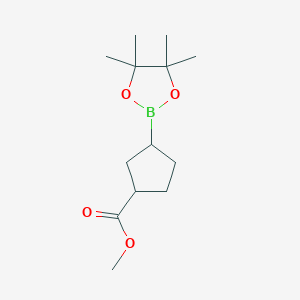
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a cyclopentane ring and a boronic ester, makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentane-1-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or platinum-based catalysts
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone
Reduction: Formation of the corresponding alkane
Substitution: Replacement of the boronic ester group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate exerts its effects involves the formation of a boronate complex. This complex can undergo various transformations, such as transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium-catalyzed cross-coupling: Formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.
Borylation: Introduction of boron-containing groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate is unique due to its cyclopentane ring structure, which provides distinct steric and electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Propriétés
Formule moléculaire |
C13H23BO4 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(8-10)11(15)16-5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
PCZPWJSXALHSOE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
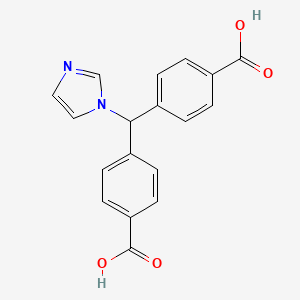
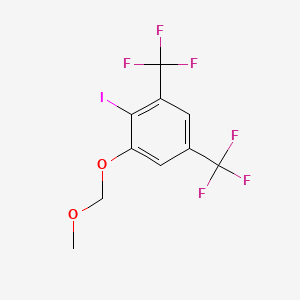
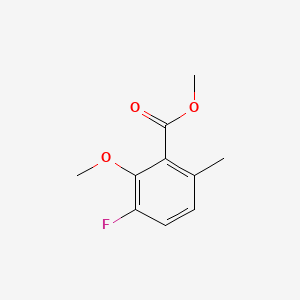
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
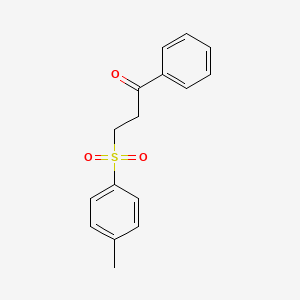
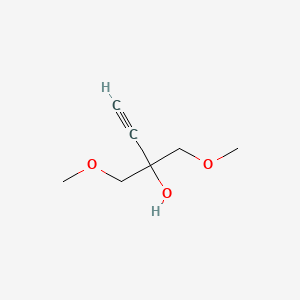
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
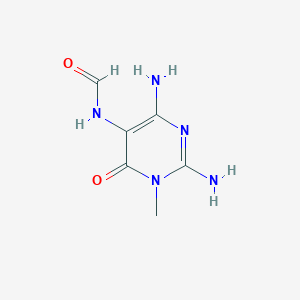
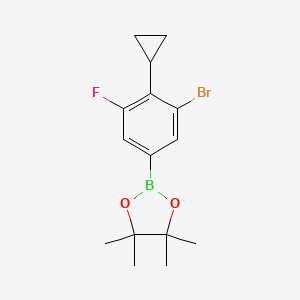
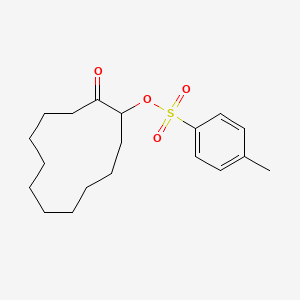
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
